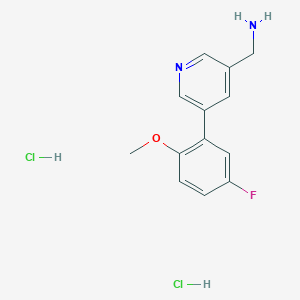
(5-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride is a chemical compound that features a pyridine ring substituted with a fluoro and methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of fluorinated pyridines, which can be synthesized through various reactions such as the Umemoto reaction and the Balz-Schiemann reaction . The methoxy group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(5-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like methoxide ions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, (5-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .
Medicine
Medicinally, this compound is explored for its potential to treat various diseases. Its interactions with specific enzymes and receptors are of particular interest in developing treatments for conditions such as cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials. Its properties make it suitable for applications in electronics, coatings, and other high-performance materials .
Mechanism of Action
The mechanism of action of (5-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit certain enzymes involved in disease progression, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound shares the fluoro and aromatic characteristics but differs in its core structure and functional groups.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have a similar pyridine core but differ in their additional ring structures and substituents.
Uniqueness
(5-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H15Cl2FN2O |
|---|---|
Molecular Weight |
305.17 g/mol |
IUPAC Name |
[5-(5-fluoro-2-methoxyphenyl)pyridin-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C13H13FN2O.2ClH/c1-17-13-3-2-11(14)5-12(13)10-4-9(6-15)7-16-8-10;;/h2-5,7-8H,6,15H2,1H3;2*1H |
InChI Key |
ATTDLIMCJYNYGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CN=CC(=C2)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


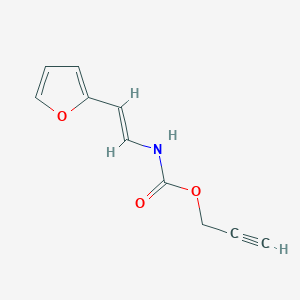

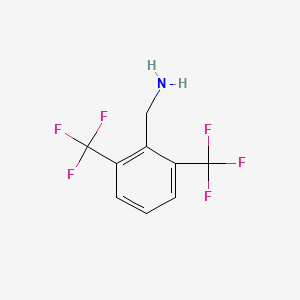
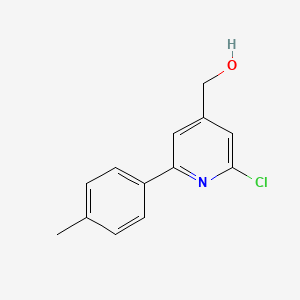
![6-[[5-(6-Carboxy-3,5-dihydroxyhex-1-enyl)-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14863354.png)
![(1,3-Dimethyl-1,4,4a,5,6,7,7a,8-octahydrocyclopenta[b]pyrazolo[4,3-e]pyridin-4-yl)methanol](/img/structure/B14863359.png)

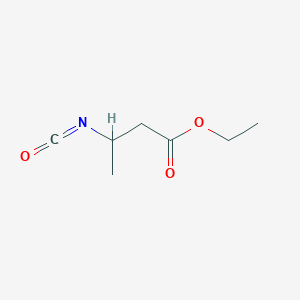
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]benzonitrile](/img/structure/B14863370.png)
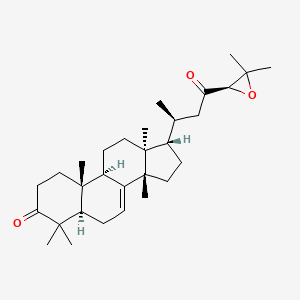
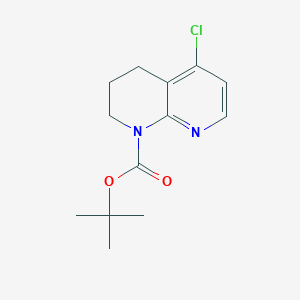
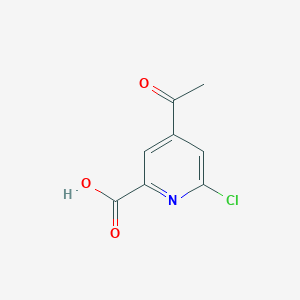
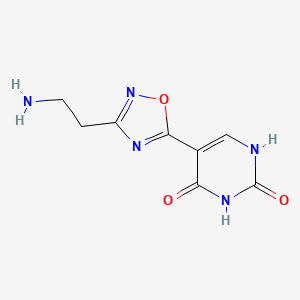
![potassium;[(E)-[7-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylheptylidene]amino] sulfate](/img/structure/B14863395.png)
